molecular formula C9H8BNO3 B1586876 3-Phenylisoxazole-5-boronic acid CAS No. 5868-54-2

3-Phenylisoxazole-5-boronic acid

Cat. No. B1586876
CAS RN: 5868-54-2
M. Wt: 188.98 g/mol
InChI Key: VEJIQHRMIYFYPS-UHFFFAOYSA-N
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Description

3-Phenylisoxazole-5-boronic acid is a type of boronic acid, which are trivalent boron-containing organic compounds that possess one alkyl substituent (a C–B bond) and two hydroxyl groups . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular formula of 3-Phenylisoxazole-5-boronic acid is C9H8BNO3 . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (a C–B bond) and two hydroxyl groups .


Chemical Reactions Analysis

Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They also play a role in boron-catalysed direct amidation reactions .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are stable and easy to handle, making them particularly attractive as synthetic intermediates .

Scientific Research Applications

Organic Synthesis

Fluorescence Sensing

Boronic acid derivatives have been developed as fluorescence sensors for detecting ions and molecules. For example, a boronic acid-functionalized fluorescence probe demonstrated sequential "on-off-on" relay recognition of Fe3+ and F- ions, highlighting its potential in environmental and biological applications (M. Selvaraj et al., 2019).

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles have shown potential as antiviral therapeutics. These nanoparticles were investigated for their ability to inhibit the Hepatitis C virus (HCV), demonstrating the versatile applications of boronic acid derivatives in biomedical research (M. Khanal et al., 2013).

Drug Delivery Systems

The design of polymeric carriers for boronic acid-containing drugs has been explored to improve pharmacokinetics and reduce off-target effects. Such carriers enable stable encapsulation and pH-sensitive release, enhancing the therapeutic efficacy of boronic acid drugs like bortezomib in cancer treatment (A. Kim et al., 2020).

Molecular Recognition

Boronic acids engage in unique interactions with carbohydrates and other biomolecules, making them valuable tools for molecular recognition and chemosensing. Studies have highlighted their selectivity and binding capabilities, useful in detecting biological substances such as carbohydrates and neurotransmitters (S. Huang et al., 2012).

Safety And Hazards

When handling 3-Phenylisoxazole-5-boronic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes or clothing . Personal protective equipment should be worn and adequate ventilation ensured .

Future Directions

Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . For example, glucose-sensitive hydrogels able to release hypoglycemic drugs as a response to the increase of the glucose level are of interest for researchers . This is just one of the many potential future directions for research involving boronic acids.

properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJIQHRMIYFYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NO1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400708
Record name (3-Phenyl-1,2-oxazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylisoxazole-5-boronic acid

CAS RN

5868-54-2
Record name (3-Phenyl-1,2-oxazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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